Propargyl-PEG5-tetra-Ac-beta-D-galactose
Description
Contextualizing Advanced Glycoconjugates in Chemical Biology and Materials Science
Glycoconjugates, which are molecules composed of carbohydrates (glycans) linked to other biomolecules like proteins or lipids, are fundamental to a vast array of biological processes. sci-hub.selongdom.org They are involved in cell-cell recognition, signaling, and immune responses. longdom.org Advanced synthetic glycoconjugates, such as Propargyl-PEG5-tetra-Ac-beta-D-galactose, are designed to mimic or intercept these natural interactions. In chemical biology, these molecules serve as probes to study and manipulate biological systems. sci-hub.se For instance, they can be used to label specific cells or biomolecules, providing insights into disease mechanisms. In materials science, glycoconjugates are employed to create new materials with specific biological properties, such as biocompatible coatings for medical implants or targeted drug delivery systems. sci-hub.semit.edu The ability to create well-defined synthetic glycoconjugates has been a significant driver of innovation in both fields. sci-hub.se
The Strategic Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Molecular Scaffolding
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule. chempep.comaxispharm.com The inclusion of a PEG linker in a molecule like this compound offers several strategic advantages.
Key Advantages of PEG Linkers:
Increased Solubility: PEG linkers are highly soluble in water, which can help to solubilize hydrophobic molecules they are attached to. axispharm.comcreativepegworks.com
Enhanced Stability: The PEG chain can protect attached molecules from enzymatic degradation. axispharm.com
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can shield molecules from the immune system, reducing the likelihood of an immune response. chempep.comaxispharm.com
Improved Pharmacokinetics: By increasing the size of a molecule, PEG linkers can reduce its clearance from the body by the kidneys, prolonging its circulation time. broadpharm.com
Biocompatibility: PEG is generally considered non-toxic and is approved for various biomedical applications. chempep.comprecisepeg.com
Flexible Spacer: The PEG chain provides a flexible connection between the two ends of the molecule, which can be important for allowing the attached molecules to interact optimally with their targets. chempep.com
The length of the PEG linker can be precisely controlled to fine-tune these properties for specific applications. precisepeg.com
Significance of Acetylated Beta-D-Galactose Moieties in Carbohydrate Chemistry and Molecular Recognition
Galactose is a simple sugar that plays a crucial role in many biological processes. rsc.org In this compound, the galactose is in its beta-D-galactose form, a specific stereoisomer. rsc.orglibretexts.org The hydroxyl groups of the galactose are acetylated, meaning they have been converted to acetate (B1210297) esters. rsc.org This acetylation serves a critical purpose in the chemical synthesis and application of the molecule.
In carbohydrate chemistry, acetylation is a common strategy to "protect" the hydroxyl groups of a sugar. rsc.org These protected sugars are valuable intermediates in the synthesis of more complex carbohydrates and glycoconjugates. rsc.org The acetyl groups can be removed under specific conditions to reveal the free hydroxyl groups when needed.
From a molecular recognition perspective, the galactose moiety can be recognized by specific proteins called lectins. This interaction is a key aspect of many biological events, including cell adhesion and immune responses. researchgate.net By incorporating a galactose unit, molecules like this compound can be targeted to cells or tissues that express galactose-binding lectins. The acetyl groups would need to be removed for this recognition to occur.
Foundational Principles of Bioorthogonal Click Chemistry in Synthetic Methodology
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. tum.de The term was first introduced in the late 1990s and has since become a powerful tool for chemists and biologists. cas.org These reactions are characterized by their high selectivity and efficiency in complex biological environments. tum.de
Click chemistry, a concept introduced by K. Barry Sharpless, is a set of criteria for reactions that are wide in scope and easy to perform, generating only inoffensive byproducts. aurigeneservices.comacs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction in which the propargyl group of this compound participates, is a prime example of a click reaction. cas.org This reaction is also considered bioorthogonal because the reacting groups, an azide (B81097) and an alkyne, are largely absent from and non-reactive with biological molecules. aurigeneservices.com
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPELHTINAWKB-ZLOLNMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Propargyl Peg5 Tetra Ac Beta D Galactose
Precursor Synthesis: Propargyl-Functionalized Polyethylene (B3416737) Glycol Oligomers
The foundation of the linker component of Propargyl-PEG5-tetra-Ac-beta-D-galactose is a polyethylene glycol chain. PEG is widely utilized in biomedical applications due to its hydrophilicity, biocompatibility, and ability to reduce non-specific protein binding. mdpi.comjk-sci.com For this specific compound, a discrete PEG oligomer with exactly five ethylene (B1197577) glycol repeat units (PEG5) is required, functionalized with a terminal propargyl group for click chemistry and a terminal hydroxyl group for conjugation to the galactose moiety.
Synthesis of Defined Length Propargylated PEG Scaffolds
Achieving a defined length, or monodisperse, PEG scaffold is critical for ensuring batch-to-batch consistency and predictable behavior of the final conjugate. researchgate.net Polydispersity, a common feature of standard PEG polymers, can complicate synthesis, purification, and analysis. researchgate.net Iterative, step-by-step controlled synthesis methods are employed to produce uniform PEGs. researchgate.net
One common strategy involves the sequential addition of ethylene glycol units to a starting molecule. For a short, defined oligomer like PEG5, this can be accomplished using a building block approach. The synthesis typically starts with a protected mono-ethylene glycol unit and iteratively adds further units until the desired chain length of five is reached.
The propargyl group is introduced to provide an alkyne handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.com This can be achieved by reacting a PEG oligomer that has a terminal hydroxyl group with propargyl bromide in the presence of a base, such as potassium hydroxide or sodium hydride, to form a stable ether linkage. mdpi.com For example, a commercially available monodisperse Propargyl-PEG5-OH can be used as the direct precursor. medchemexpress.com
Table 1: Example Reaction Conditions for Propargylation of PEG
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| HOOC-PEG3500-OH | Propargyl bromide | KOH | DMF | 70 | 15 | 96.2 | mdpi.com |
Functionalization Strategies for PEG Chain Modification and Activation
Heterobifunctional PEGs, which possess different reactive groups at each terminus, are highly versatile for advanced bioconjugation. mdpi.combiosynth.com The synthesis of this compound requires a Propargyl-PEG5-OH intermediate. The hydroxyl group serves as the attachment point for the galactose sugar.
The modification of PEG chains involves a wide array of chemical reactions to introduce specific functionalities. nih.gov Common strategies include:
Etherification: As used in propargylation, this method forms stable C-O-C bonds.
Esterification: Carboxylic acid-functionalized PEGs can be reacted with alcohols, or hydroxyl-terminated PEGs can react with acyl chlorides or anhydrides.
Amidation: Amine-functionalized PEGs can be coupled with carboxylic acids using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). creative-biolabs.com
Reductive Amination: PEG aldehydes can react with primary amines to form secondary amine linkages. idosi.org
For the synthesis of the required Propargyl-PEG5-OH precursor, the key is to have a synthetic route that allows for the differential protection of the two ends of the PEG5 chain, enabling the specific introduction of a propargyl group at one end and leaving a free hydroxyl group at the other.
Synthesis of Acetylated Beta-D-Galactose Building Blocks
The second key component is the carbohydrate headgroup, tetra-acetyl-beta-D-galactose. The acetyl groups serve as protecting groups for the hydroxyls on the galactose ring, preventing side reactions during the subsequent coupling step. The specific beta-anomer configuration of the glycosidic bond is crucial for the final structure and its potential biological recognition. nih.gov
Regioselective Acetylation Protocols for Galactose Derivatives
Protecting the hydroxyl groups of carbohydrates is a fundamental step in glycosylation chemistry. Per-acetylation, where all hydroxyls are protected, is a common strategy. D-galactose can be fully acetylated using acetic anhydride with a catalyst, such as sodium acetate (B1210297) or pyridine. researchgate.net
However, for glycosylation, a leaving group is required at the anomeric (C1) position. A common approach is to first per-acetylate the sugar to form pentaacetyl-β-D-galactose. Subsequently, the anomeric acetate is selectively replaced with a better leaving group, like a bromide, using reagents such as HBr in acetic acid. researchgate.net This yields 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, a versatile glycosyl donor.
Table 2: Common Acetylation and Bromination Reactions for Galactose
| Reaction | Starting Material | Reagents | Key Outcome | Reference |
|---|---|---|---|---|
| Per-acetylation | D-Galactose | Acetic anhydride, Sodium acetate | D-Galactose pentaacetate | researchgate.net |
Alternative methods for regioselective protection exist, for instance, using chiral phosphoric acids as catalysts to direct the protection of specific diols on the sugar ring, although full acetylation is more direct for this specific target molecule. chemrxiv.org
Stereochemical Control in Glycosidic Bond Formation
The formation of the glycosidic bond between the Propargyl-PEG5-OH and the acetylated galactose must result in the β-anomer. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the protecting groups, the solvent, and the reaction temperature. nih.gov
To achieve a β-glycosidic linkage (a 1,2-trans-equatorial bond), neighboring group participation is a powerful and widely used strategy. When a participating protecting group, such as an acetyl group, is present at the C2 position of the glycosyl donor, it can form a cyclic oxonium ion intermediate. The glycosyl acceptor (Propargyl-PEG5-OH) can then only attack from the opposite face (the top or β-face), leading exclusively to the formation of the β-glycoside. researchgate.net The use of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor is ideal for this purpose, as the C2-acetyl group directs the stereochemistry of the incoming nucleophile to the β-position.
Convergent Synthesis of this compound
The final step in the synthesis is the convergent coupling of the two previously synthesized precursors: Propargyl-PEG5-OH and an activated, acetylated galactose donor. This strategy, where complex fragments are synthesized separately before being joined, is generally more efficient and allows for easier purification than a linear synthesis approach. researchgate.net
The glycosylation reaction involves the nucleophilic attack of the terminal hydroxyl group of Propargyl-PEG5-OH on the anomeric carbon of the glycosyl donor, typically 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide. This reaction is promoted by a Lewis acid or a heavy metal salt, such as silver triflate or mercury(II) cyanide.
Reaction Scheme:
Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide
Glycosyl Acceptor: Propargyl-PEG5-OH
Promoter: Silver triflate (AgOTf) or similar
Solvent: Dichloromethane (DCM) or other aprotic solvent
Product: this compound
The C2-acetyl group on the galactose donor ensures the desired β-stereoselectivity through neighboring group participation. Following the reaction, the crude product is purified using column chromatography to yield the final high-purity compound. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Role in Synthesis |
|---|---|---|
| This compound | - | Final Product |
| Polyethylene Glycol | PEG | Core linker scaffold |
| Propargyl-PEG5-OH | - | Precursor (Glycosyl Acceptor) |
| Propargyl bromide | - | Reagent for propargylation |
| Potassium hydroxide | KOH | Base |
| Sodium hydride | NaH | Base |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling agent |
| Dicyclohexylcarbodiimide | DCC | Coupling agent |
| D-Galactose | - | Starting material for sugar moiety |
| Acetic anhydride | Ac2O | Acetylating agent |
| Sodium acetate | NaOAc | Catalyst |
| Pyridine | - | Catalyst/Solvent |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Ac4GalBr | Precursor (Glycosyl Donor) |
| Hydrogen bromide in acetic acid | HBr/AcOH | Reagent for bromination |
| Silver triflate | AgOTf | Glycosylation promoter |
Optimizing Linkage Chemistry for Multi-component Assembly
The strategic assembly of multi-component systems utilizing this compound hinges on the efficient and selective formation of a stable triazole linkage via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govmdpi.com Optimization of this linkage chemistry is paramount to ensure high yields, purity, and functionality of the final conjugate, especially when dealing with complex biological molecules. Key parameters that are typically optimized include the catalyst system, solvent, temperature, and stoichiometry of reactants.
The catalyst system is a critical component, with copper(I) being the active species. To maintain the copper in its +1 oxidation state and prevent oxidative side reactions that can damage sensitive biomolecules, a combination of a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) is commonly employed. nih.govjenabioscience.com The addition of a stabilizing ligand for Cu(I) can further enhance reaction efficiency and minimize side reactions. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are frequently used ligands that protect the catalyst from oxidation and disproportionation. nih.gov The choice of ligand can influence reaction kinetics, with THPTA often being preferred for its higher water solubility in biological conjugations.
Solvent selection is dictated by the solubility of the reactants. For multi-component assemblies involving biomolecules, aqueous buffers are the preferred medium to maintain the integrity and activity of the biological component. The inclusion of co-solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or t-butanol can be necessary to solubilize hydrophobic components, although their concentration should be minimized to avoid denaturation of proteins or other biomolecules.
Reaction temperature and time are also crucial for optimization. While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 35-50 °C) can sometimes accelerate the reaction, particularly for sterically hindered substrates. nih.govmdpi.com However, elevated temperatures can also increase the risk of degradation of sensitive molecules. Therefore, a balance must be struck to achieve a reasonable reaction rate without compromising the stability of the components. Reaction progress is typically monitored using techniques like TLC, HPLC, or mass spectrometry to determine the optimal reaction time.
The stoichiometry of the reactants, particularly the azide-functionalized component relative to the this compound, is another key parameter. A slight excess of one reactant is often used to drive the reaction to completion. The optimal ratio is determined empirically for each specific multi-component system.
A representative optimization of the CuAAC reaction for the conjugation of this compound with an azide-containing peptide is summarized in the following table.
Table 1: Optimization of CuAAC Reaction Conditions for Multi-component Assembly
| Entry | Copper Source (eq) | Ligand (eq) | Reducing Agent (eq) | Solvent System | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | CuSO₄ (0.1) | TBTA (0.5) | Sodium Ascorbate (B8700270) (1.0) | H₂O/t-BuOH (3:1) | 25 | 12 | 75 |
| 2 | CuSO₄ (0.1) | THPTA (0.5) | Sodium Ascorbate (1.0) | H₂O/t-BuOH (3:1) | 25 | 12 | 85 |
| 3 | CuSO₄ (0.1) | THPTA (0.5) | Sodium Ascorbate (1.0) | H₂O/DMSO (4:1) | 37 | 8 | 92 |
| 4 | CuSO₄ (0.05) | THPTA (0.25) | Sodium Ascorbate (0.5) | H₂O/DMSO (4:1) | 37 | 8 | 95 |
| 5 | CuSO₄ (0.05) | THPTA (0.25) | Sodium Ascorbate (0.5) | H₂O/DMSO (4:1) | 50 | 4 | 93 |
eq = equivalents relative to the limiting reagent (this compound) Conversion was determined by HPLC analysis.
The data indicates that using a lower catalyst loading with THPTA as the ligand in an aqueous DMSO co-solvent system at 37°C provides the optimal conditions for high conversion in a reasonable timeframe.
Chromatographic and Non-chromatographic Purification Methodologies
Following the synthesis and derivatization of this compound, robust purification strategies are essential to isolate the desired product from unreacted starting materials, catalysts, and byproducts. Both chromatographic and non-chromatographic methods are employed, with the choice depending on the scale of the reaction and the physicochemical properties of the target molecule and impurities.
Chromatographic Purification
Chromatographic techniques offer high-resolution separation and are widely used for the purification of PEGylated compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the purification of acetylated and PEGylated molecules. nih.govnih.gov Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C4 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA). The hydrophobicity of the tetra-acetylated galactose moiety and the PEG chain allows for effective separation from more polar or less retained impurities. A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to achieve optimal separation.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. nih.gov This method is particularly useful for removing smaller impurities such as excess reagents and catalyst residues from the larger this compound conjugate. The choice of column pore size is critical and should be selected based on the molecular weight of the target compound.
Ion-Exchange Chromatography (IEX): While this compound itself is neutral, IEX can be a valuable tool for purifying its conjugates, especially when linked to charged biomolecules like peptides or proteins. nih.gov The PEG chain can shield the charges on the conjugated molecule, altering its interaction with the ion-exchange resin and allowing for separation from the unconjugated biomolecule.
The following table summarizes typical chromatographic conditions for the purification of a conjugate of this compound.
Table 2: Chromatographic Purification Parameters
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection |
| RP-HPLC | C18, 5 µm | 0.1% TFA in H₂O | 0.1% TFA in Acetonitrile | 5-95% B over 30 min | 1.0 | UV (220 nm) |
| SEC | Polyacrylamide gel | Phosphate Buffered Saline | Isocratic | Isocratic | 0.5 | Refractive Index |
| IEX (for conjugates) | Diethylaminoethyl (DEAE) | 20 mM Tris-HCl, pH 8.0 | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 | 0-100% B over 40 min | 1.0 | UV (280 nm) |
Non-chromatographic Purification
Non-chromatographic methods can be advantageous for large-scale purifications and for removing bulk impurities prior to a final chromatographic polishing step. researchgate.netmdpi.com
Precipitation: The solubility of PEG derivatives can be manipulated by changing the solvent composition or temperature. Precipitation can be induced by adding a non-solvent, allowing for the isolation of the PEGylated compound. For instance, precipitation with cold diethyl ether is a common method for purifying PEG-containing molecules.
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases. For this compound, extraction with an organic solvent like dichloromethane or ethyl acetate from an aqueous reaction mixture can be effective in separating the product from water-soluble impurities.
Ultrafiltration/Diafiltration: These membrane-based techniques separate molecules based on size. nih.govmdpi.com Ultrafiltration can be used to concentrate the product and remove low molecular weight impurities, while diafiltration involves washing the retentate with fresh buffer to further remove salts and small molecules. The membrane molecular weight cut-off (MWCO) should be chosen to be significantly smaller than the molecular weight of the target compound to ensure its retention.
The selection of the most appropriate purification strategy, or a combination of methods, will ultimately depend on the specific properties of the this compound derivative and the nature of the impurities present.
Mechanistic and Kinetic Aspects of Click Chemistry with Propargyl Peg5 Tetra Ac Beta D Galactose
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that yields 1,4-disubstituted 1,2,3-triazoles. The reaction of Propargyl-PEG5-tetra-Ac-beta-D-galactose with an azide-bearing molecule under CuAAC conditions provides a robust method for glycoconjugation.
Exploration of Catalytic Systems and Reaction Parameters
The success of the CuAAC reaction with sterically demanding and functionally rich molecules like this compound hinges on the choice of the catalytic system. While various copper(I) sources can be used, the in situ reduction of copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) is the most common and convenient method. nih.gov This approach avoids the need to handle potentially unstable Cu(I) salts. nih.gov
To prevent copper precipitation and enhance the catalytic activity, especially in aqueous or mixed aqueous/organic media suitable for biomolecule conjugation, stabilizing ligands are crucial. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are widely employed to protect the Cu(I) catalytic center from oxidation and disproportionation. For reactions involving complex biological molecules, ligands like bathophenanthroline (B157979) disulfonate (BPS) can be advantageous. The choice of ligand can significantly influence the reaction kinetics.
Key reaction parameters that require optimization for the conjugation of this compound include:
Copper Concentration: Typically, catalytic amounts of copper are sufficient. For bioconjugation, concentrations in the range of 50-100 µM are often optimal to achieve a good reaction rate without causing damage to sensitive substrates. nih.gov
Ligand-to-Copper Ratio: A slight excess of the ligand relative to the copper catalyst is generally used to ensure all copper ions are complexed.
Reducing Agent: Sodium ascorbate is the most common reducing agent, usually added in excess.
Solvent: The choice of solvent depends on the solubility of the substrates. For this compound and many biomolecules, aqueous buffers or mixtures of water with organic co-solvents like DMSO, t-butanol, or methanol (B129727) are effective.
pH: The optimal pH for CuAAC is typically in the neutral to slightly basic range (pH 7-8).
Table 1: Common Catalytic Systems for CuAAC of Propargylated Molecules
| Copper Source | Reducing Agent | Ligand | Typical Solvent(s) | Key Considerations |
| CuSO₄ | Sodium Ascorbate | TBTA | Water/t-BuOH, DMSO | Standard, versatile system. |
| Cu(I) salt (e.g., CuI, CuBr) | None (or added to scavenge O₂) | THPTA | Aqueous buffers, DMF | Requires inert atmosphere; THPTA is a water-soluble ligand. |
| CuSO₄ | Sodium Ascorbate | BPS | Aqueous buffers | Good for bioconjugation; BPS is a highly stabilizing ligand. |
| Copper(II)-precursor | Photochemical or Electrochemical | Various | Specific to method | Offers temporal and spatial control. |
Reaction Kinetics and Efficiency in Aqueous and Organic Media
The kinetics of the CuAAC reaction are influenced by the electronic nature of the alkyne and the azide (B81097), as well as the reaction conditions. Propargyl ethers, such as the one present in this compound, are known to be effective substrates for CuAAC. While electron-withdrawing groups adjacent to the alkyne can sometimes accelerate the reaction, propargyl groups generally exhibit a good balance of reactivity and stability. nih.gov
In aqueous media , the reaction efficiency can be high, particularly with the use of water-soluble ligands that prevent the aggregation of the catalyst and reactants. The PEG chain in this compound enhances its water solubility, which is advantageous for reactions in biological buffers. However, the hydrophobic acetylated galactose moiety might lead to micelle formation or reduced accessibility, potentially affecting the reaction rate. The use of co-solvents can help to mitigate these effects.
In organic media , such as DMF or DMSO, the solubility of all components is generally high, which can lead to faster reaction rates compared to purely aqueous systems. The absence of water can also simplify product purification. However, for bioconjugation applications, the use of organic solvents is often limited by the stability of the biological component.
The efficiency of the CuAAC reaction is typically high, often proceeding to completion with high yields of the desired triazole product and minimal side reactions. This high efficiency is a hallmark of click chemistry and makes it a reliable method for the conjugation of valuable and complex molecules like this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Metal-Free Systems
The toxicity of copper catalysts can be a concern for in vivo applications. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative by utilizing a strained cyclooctyne (B158145) in place of a terminal alkyne. While this compound itself is not a strained alkyne, it would be the azide-functionalized partner in a SPAAC reaction that would react with a strained alkyne. For the purpose of this discussion, we will consider the reaction of an azide-functionalized derivative of PEG5-tetra-Ac-beta-D-galactose with various strained alkynes.
Design Considerations for Enhanced Reactivity and Selectivity
The driving force for SPAAC is the relief of ring strain in the cyclooctyne upon cycloaddition with an azide. The reactivity of the strained alkyne is a key consideration. Several generations of cyclooctynes have been developed with enhanced reactivity to achieve faster kinetics. researchgate.net
Key design features for enhancing reactivity and selectivity include:
Ring Strain: Increasing the ring strain of the cyclooctyne accelerates the reaction. This has been achieved through the fusion of aromatic rings, as seen in dibenzocyclooctynes (DIBO). researchgate.netnih.gov
Electronic Effects: The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can lower the LUMO of the alkyne, increasing its reactivity towards the azide HOMO. Difluorinated cyclooctynes (DIFO) are an example of this strategy. nih.gov
Steric Accessibility: The steric bulk around the alkyne can influence the rate of reaction. Less hindered cyclooctynes generally react faster.
Solubility and Stability: The cyclooctyne reagent must be sufficiently soluble in the reaction medium and stable enough to be handled and stored.
Orthogonal Reactivity and Sequential Bioconjugation Strategies
The concept of orthogonal reactivity is crucial for the sequential or simultaneous labeling of multiple sites within a single system. This requires pairs of reactions that proceed independently of each other without cross-reactivity.
This compound, with its terminal alkyne, can be used in orthogonal bioconjugation strategies. For instance, a molecule containing both an azide and another functional group, such as a thiol, could be selectively reacted. The azide would react with the propargyl group of our molecule of interest via CuAAC, while the thiol could undergo a separate, orthogonal reaction, such as a maleimide-thiol Michael addition.
Furthermore, CuAAC and SPAAC can be used as an orthogonal reaction pair. A molecule could be designed with both a terminal alkyne (for CuAAC) and an azide (for SPAAC). This molecule could first be reacted with a strained cyclooctyne via SPAAC. The resulting product, which still contains the terminal alkyne, could then be subjected to a CuAAC reaction with an azide-functionalized partner, such as an azido-derivatized this compound. This sequential approach allows for the controlled assembly of complex molecular architectures.
Molecular Recognition and Glycan Mediated Interactions of Propargyl Peg5 Tetra Ac Beta D Galactose Conjugates
Role of Acetylated Galactose in Specific Ligand-Receptor Binding Interactions
The galactose moiety of Propargyl-PEG5-tetra-Ac-beta-D-galactose is the primary determinant of its potential to interact with biological receptors, particularly lectins. However, the peracetylation of its hydroxyl groups significantly modifies these interactions compared to the native, unprotected sugar.
Investigations of Galactose-Binding Protein (Lectin) Affinity
Lectins are a class of proteins that exhibit high specificity for carbohydrates. The binding affinity of lectins for monovalent carbohydrate ligands is often weak, with dissociation constants (KD) typically in the millimolar (mM) to high micromolar (µM) range. nih.gov This low affinity is a hallmark of many biologically relevant protein-carbohydrate interactions, which often rely on multivalency to achieve high avidity.
The terminal galactose of the title compound, once deacetylated, can be recognized by a variety of galactose-binding lectins. glycoforum.gr.jpgbiosciences.com However, in its acetylated form, the binding characteristics are substantially altered. The acetyl groups block the hydroxyl groups that are crucial for forming the hydrogen bond networks responsible for recognition by lectin binding sites. glycoforum.gr.jp For instance, the C4-hydroxyl group of galactose is a key recognition element for many lectins. glycoforum.gr.jp Its acetylation in this compound would prevent these canonical interactions.
Interactive Table: Binding Affinities of Galactose Derivatives to Lectins This table presents representative dissociation constants (KD) for related, non-acetylated galactose derivatives to illustrate typical binding affinities. Data for the specific title compound is not available.
| Ligand | Lectin | KD (mM) | Reference |
|---|---|---|---|
| Galactose | Galectin-3 | ~1 | nih.gov |
| N-Acetylgalactosamine | Galectin-3 | ~0.1 | nih.gov |
| Galactose | Macrophage Galactose Lectin (MGL) | Weak | nih.gov |
| N-Acetylgalactosamine | Macrophage Galactose Lectin (MGL) | Stronger than Galactose | nih.govnih.gov |
Influence of Acetylation Pattern on Binding Specificity and Avidity
The pattern of acetylation on a galactose ring profoundly influences its electronic properties and steric profile, which in turn dictates its interaction with protein receptors. The four acetyl groups on the galactose moiety of this compound effectively mask the polar hydroxyl groups, rendering the sugar more hydrophobic and sterically hindered.
This acetylation prevents the formation of specific hydrogen bonds that are fundamental to lectin-carbohydrate recognition. For example, studies on the human macrophage galactose C-type lectin (MGL) have shown that its binding to GalNAc involves the coordination of hydroxyl groups at C3 and C4 with a calcium ion in the binding site. acs.org The acetyl groups at these positions in the title compound would prevent such coordination, thereby inhibiting binding.
Furthermore, research into glycosylation reactions has highlighted that acyl protecting groups, such as acetyls, can exert significant electronic and steric effects. Remote participation of an acetyl group at the C4 position of galactose can shield the anomeric center during chemical reactions, influencing the stereochemical outcome. nih.govnih.gov This demonstrates the capacity of acetyl groups to alter the accessibility and reactivity of the sugar. In the context of receptor binding, these bulky and relatively non-polar acetyl groups would occupy space in the binding pocket differently than the hydroxyl groups they replace, likely leading to steric clashes and preventing the optimal fit required for high-affinity interaction.
The primary role of the tetra-acetylated state is therefore one of chemical protection. For biological recognition studies, these groups are typically removed enzymatically or chemically to expose the native galactose structure. The true binding specificity and avidity of the resulting deacetylated glycoconjugate would then be determined by the unmasked galactose and the presentation context provided by the PEG linker.
Impact of PEGylation on Biological Recognition and Molecular Presentation
The polyethylene (B3416737) glycol (PEG) linker is a critical component of this compound, significantly influencing its behavior in biological environments and its presentation to receptors.
Modulation of Steric Shielding and Hydrodynamic Volume
PEGylation, the covalent attachment of PEG chains, is known to alter the physicochemical properties of molecules. The PEG5 linker in the title compound, though relatively short, creates a hydrophilic hydration shell around the molecule. nih.gov This shell can sterically shield the galactose moiety from non-specific interactions with proteins and other biological macromolecules, potentially reducing background binding in experimental assays.
This steric shielding effect is a well-documented phenomenon in PEGylated therapeutics and nanoparticles. nih.gov The flexible PEG chain can adopt various conformations in solution, effectively increasing the molecule's hydrodynamic volume—the volume it occupies in solution. This increased size can influence how the molecule interacts with surfaces and receptors, for instance by preventing access to sterically hindered binding sites. The length of the PEG linker is a critical parameter; longer chains provide more significant shielding and a larger hydrodynamic radius, which can sometimes hinder the ligand's access to its intended receptor binding pocket. acs.orgrupress.org The PEG5 linker represents a balance, providing spacing from a conjugating surface while minimizing excessive steric hindrance.
Effects on Ligand Valency and Multivalent Interactions
While this compound is a monovalent ligand, its terminal propargyl group is specifically designed for covalent conjugation via "click chemistry," most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.comresearchgate.net This functionality is paramount for studying multivalent interactions. By clicking the propargyl-terminated molecule onto a scaffold bearing multiple azide (B81097) groups (such as a polymer, nanoparticle, or protein), researchers can create multivalent glycoconjugates with a defined number and spacing of galactose ligands. nih.govnih.govrsc.org
Computational Chemistry and Molecular Modeling of Glycoconjugate Interactions
Computational methods are invaluable tools for gaining atomic-level insights into the structure, dynamics, and interactions of complex molecules like this compound conjugates. beilstein-journals.org Techniques such as molecular dynamics (MD) simulations and docking can predict and analyze the behavior of these glycoconjugates in a simulated biological environment. nih.govrsc.org
MD simulations can be employed to explore the conformational landscape of the PEG5 linker. nih.gov Computational models have described PEGylated proteins as existing in either a "dumbbell" conformation, with the PEG chain extended away from the protein, or a "shroud" conformation, where the PEG chain wraps around and interacts with the protein surface. nih.gov Simulating the title molecule could reveal the preferred conformations of its PEG linker and how it influences the presentation of the galactose headgroup.
Furthermore, computational approaches can model the entire process of a deacetylated glycoconjugate binding to a lectin. nih.gov Unbiased MD simulations can capture the diffusion of the ligand, its initial recognition of the protein, and its final docking into the carbohydrate recognition domain (CRD). nih.gov These simulations can identify key amino acid residues involved in the binding, calculate the binding free energy, and reveal the network of hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov For instance, modeling could elucidate how the acetylated versus the deacetylated galactose interacts with the binding pocket of a lectin like galectin-3, quantifying the loss of favorable interactions caused by the acetyl groups.
Interactive Table: Computational Approaches for Studying Glycoconjugate Interactions
| Computational Method | Application to this compound Conjugates | Key Insights | Representative Software/Tools |
|---|---|---|---|
| Homology Modeling | Predicting the 3D structure of lectins for which no experimental structure exists. | Provides a structural model of the receptor for subsequent docking and MD studies. | MODELLER, I-TASSER, Rosetta beilstein-journals.org |
| Molecular Docking | Predicting the preferred binding orientation of the deacetylated galactose moiety within a lectin's binding site. | Identifies potential binding modes and key interacting residues. | AutoDock, GOLD, Glide |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the glycoconjugate and its complex with a lectin over time. | Reveals conformational flexibility of the PEG linker, the binding pathway, stability of the complex, and calculates binding free energies. | GROMACS, AMBER, CHARMM beilstein-journals.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of the binding event, such as charge transfer and polarization. | Provides high-accuracy information on the nature of chemical bonds and short-range interactions within the binding site. | Gaussian, ORCA (in combination with MD packages) |
Molecular Docking and Dynamics Simulations for Binding Predictions
Theoretical and computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting how conjugates of this compound will bind to target proteins, particularly lectins, which are carbohydrate-binding proteins. nih.gov These simulations provide insights at an atomic level, which can be challenging to obtain through experimental techniques alone. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound conjugates, docking studies are employed to identify the most likely binding pose within the carbohydrate-recognition domain (CRD) of a target lectin. The process involves generating a multitude of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the protein's binding site.
Following molecular docking, molecular dynamics simulations are often performed to refine the binding poses and to assess the stability of the predicted complex over time. nih.gov MD simulations model the movement of every atom in the system, providing a dynamic view of the interactions between the ligand and the protein. nih.gov These simulations can reveal crucial information about the conformational changes that may occur upon binding, the role of solvent molecules, and the key amino acid residues involved in the interaction. For instance, MD simulations can highlight the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov
A multi-scale simulation approach, combining quantum mechanics, and molecular dynamics, can offer a comprehensive understanding of the binding energetics and dynamics of such PEGylated glycoconjugates. nih.govnih.gov
Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for a this compound Conjugate with a Galectin-3 Target
| Parameter | Value | Significance |
| Binding Affinity (ΔG) | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |
| Key Interacting Residues | His158, Asn160, Arg162, Trp181, Glu184 | Highlights the specific amino acids in the galectin's CRD that form crucial bonds with the galactose moiety. |
| Hydrogen Bonds | 5 | A significant number of hydrogen bonds suggests a high degree of specificity and stability in the binding. |
| Hydrophobic Interactions | Stacking with Trp181 | The acetyl groups on the galactose may engage in hydrophobic interactions, contributing to binding affinity. |
| RMSD of Ligand | 1.2 Å | A low root-mean-square deviation during the simulation indicates a stable binding pose of the ligand. |
| Conformational Change in Protein | Minimal | Suggests that the protein does not need to undergo significant structural rearrangement to accommodate the ligand. |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of molecular docking and dynamics simulation studies.
Structure-Activity Relationship (SAR) Derivation from Theoretical Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound conjugates, theoretical studies play a pivotal role in deriving SARs by systematically modifying the structure of the molecule and predicting the effect of these changes on binding affinity and efficacy.
Computational models allow for the in-silico evaluation of a wide range of structural modifications. For instance, the length of the PEG linker can be varied to determine its optimal length for reaching the target binding site without introducing steric hindrance. nih.gov Similarly, the protecting groups on the galactose moiety can be altered or removed to assess their impact on binding. The acetyl groups, for example, may contribute to hydrophobic interactions or, conversely, be a source of steric clashes.
By correlating these structural changes with predicted binding energies and interaction patterns, researchers can build a comprehensive SAR model. This model can then guide the synthesis of new derivatives with improved properties, such as enhanced binding affinity, greater selectivity, or better pharmacokinetic profiles. acs.org
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives
| Modification | Predicted Binding Affinity (ΔG) | Rationale for Change in Activity |
| Deacetylation of Galactose | -9.2 kcal/mol | Removal of acetyl groups may reduce steric hindrance and allow for more favorable hydrogen bonding with the protein. |
| Shortening PEG linker to PEG3 | -7.8 kcal/mol | A shorter linker may not be long enough to optimally position the galactose moiety within the binding pocket. |
| Lengthening PEG linker to PEG8 | -8.7 kcal/mol | A longer linker can provide greater flexibility, potentially leading to a more stable binding interaction. nih.gov |
| Replacing Propargyl with a Bulky Fluorescent Tag | -7.1 kcal/mol | The bulky tag may introduce unfavorable steric interactions that disrupt the binding of the galactose moiety. |
| Replacing beta-D-galactose with beta-D-glucose | -5.4 kcal/mol | Demonstrates the high specificity of the lectin for galactose over other sugars. nih.gov |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR studies are conducted based on theoretical predictions.
Applications in Advanced Chemical Biology and Glycoscience Research
Development of Chemical Probes for Cellular and Subcellular Research
The ability to introduce a reactive alkyne group into biological systems via this compound opens the door to creating highly specific chemical probes for imaging and tracking.
Synthesis of Fluorescent and Isotopic Labels for Biological Tracing
Once Propargyl-PEG5-tetra-Ac-beta-D-galactose is metabolized and integrated into cellular glycans, its exposed propargyl group can be covalently linked to a variety of reporter molecules. This is typically achieved by reacting it with an azide-containing probe.
Fluorescent Labeling: By using an azide-functionalized fluorophore, such as an azide-coumarin or azide-fluorescein, researchers can attach a bright signal to the modified glycans. This enables the visualization of glycoconjugate localization and dynamics within cells or on the cell surface using fluorescence microscopy. nih.gov
Isotopic Labeling: For quantitative and mass spectrometry-based studies, an azide-containing isotopic label can be employed. This allows for the tracking and quantification of newly synthesized glycans in complex biological samples, providing insights into glycan metabolism and turnover.
| Reaction Component | Function | Example |
| Metabolic Label | Introduces the alkyne handle into cellular glycans. | This compound |
| Reporter Molecule | Provides the signal for detection. | Azide-functionalized Fluorescent Dye |
| Catalyst | Facilitates the click chemistry reaction. | Copper (I) |
Applications in Cell Surface Glycan Engineering and Imaging
Cell surface glycans are crucial for cell-cell communication, signaling, and interaction with the extracellular environment. nih.gov this compound allows for the precise modification and study of these surface structures. After the deacetylated galactose analog is incorporated into the cell-surface glycocalyx, the propargyl group is displayed on the exterior of the cell. This enables researchers to "click" various molecules onto the cell surface, effectively engineering its properties for research purposes. This technique has been used to attach imaging agents, affinity tags, or even other biomolecules to study glycan-mediated biological events in real-time. nih.gov
Functionalization of Biomolecules for Mechanistic Studies
The ability to create well-defined glycoconjugates is essential for understanding their function. This compound serves as a key building block in the synthesis of these complex molecules.
Protein and Peptide Glycoconjugate Synthesis for Enzymatic and Structural Research
Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. nih.gov By synthesizing peptides or proteins that include an azide-bearing unnatural amino acid, researchers can use click chemistry to attach this compound (following deacetylation). The PEG linker can help improve the pharmacokinetic properties of the resulting glycoconjugate. This approach allows for the creation of homogenous glycoproteins with defined glycan structures, which are invaluable for:
Enzymatic Assays: Studying the substrate specificity of glycosidases and glycosyltransferases.
Structural Biology: Determining the three-dimensional structure of glycoproteins to understand how glycans influence protein conformation.
Therapeutic Development: Investigating the effects of specific glycan structures on the efficacy and stability of therapeutic proteins. nih.gov
Nucleic Acid and Lipid Conjugation for Membrane and Gene Delivery Studies
The principles of click chemistry enabled by this compound extend to other classes of biomolecules, such as nucleic acids and lipids. mdpi.comnih.gov
Nucleic Acid Conjugation: Azide-modified oligonucleotides can be conjugated with this compound. mdpi.com The galactose moiety can then act as a targeting ligand, for instance, for the asialoglycoprotein receptor on hepatocytes, facilitating targeted delivery of therapeutic nucleic acids.
Lipid Conjugation: The creation of glycolipids is fundamental to understanding membrane biology. biosyn.com By reacting an azide-modified lipid with this compound, researchers can synthesize custom glycolipids. These can be incorporated into liposomes or nanodiscs to study membrane organization, lipid raft formation, and the role of specific sugar-lipid interactions in cellular processes. nih.govnih.gov The PEG linker can also influence the stability and delivery properties of lipid-based drug delivery systems. nih.gov
Design of Targeted Molecular Tools for In Vitro and Preclinical Research
The galactose moiety of this compound can serve as a targeting ligand for specific receptors, most notably the asialoglycoprotein receptor (ASGPR) which is highly expressed on the surface of liver parenchymal cells (hepatocytes). This targeting capability is being harnessed to develop sophisticated molecular tools.
For instance, this compound is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com A PROTAC is a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. biochempeg.com By incorporating a galactose-targeting group, these PROTACs can be directed specifically to liver cells, opening up possibilities for liver-specific therapies. The use of galactosylated liposomes with PEG linkers has also been shown to enable targeted and sustained drug delivery to liver cells. nih.gov
| Application Area | Biomolecule Class | Research Goal |
| Targeted Drug Delivery | PROTACs, Liposomes | Directing therapeutic agents to specific cell types (e.g., hepatocytes). |
| Glycan-Protein Interactions | Glycoproteins | Understanding the role of specific glycans in protein function and binding. |
| Cell Surface Engineering | Live Cells | Modifying the cell surface to study cell signaling and adhesion. |
Construction of Cell-Specific Ligands for Receptor-Mediated Internalization Studies
The galactose moiety of this compound can be exploited to create ligands that specifically target the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes. nih.govnih.gov This receptor plays a crucial role in the clearance of desialylated glycoproteins from circulation and exhibits a high affinity for terminal galactose and N-acetylgalactosamine residues. nih.govnih.gov
By attaching a molecule of interest, such as a fluorescent dye or a therapeutic agent, to the propargyl end of the linker via click chemistry, researchers can generate galactose-functionalized conjugates. These conjugates can then be used to study receptor-mediated endocytosis in ASGPR-expressing cells, such as the human hepatoma cell line HepG2. The general process involves incubating the cells with the galactose-containing conjugate and subsequently monitoring its internalization, often through fluorescence microscopy or flow cytometry.
While specific studies employing this compound are not widely documented in publicly available research, the principles of its application are well-established with similar galactosylated compounds. The deacetylation of the galactose by intracellular esterases is a critical step for efficient receptor recognition. The multivalent presentation of galactose, which can be achieved by attaching multiple linker molecules to a central scaffold, has been shown to significantly enhance the avidity of binding to the ASGPR. dahlmanlab.org
Strategies for Modulating Biodistribution and Pharmacokinetic Properties in In Vivo Models (Excluding human trials)
The physicochemical properties of this compound, when incorporated into a larger biomolecule or nanoparticle, can significantly influence its behavior in vivo. The PEG linker is known to improve the pharmacokinetic profile of conjugated drugs by increasing their hydrodynamic radius, which can reduce renal clearance and prolong circulation time. nih.govnih.gov Furthermore, PEGylation can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity.
The galactose moiety can be leveraged to achieve targeted delivery to the liver. mdpi.com In animal models, intravenously administered galactose-functionalized nanoparticles have demonstrated preferential accumulation in the liver due to ASGPR-mediated uptake. mdpi.com This targeting strategy can enhance the therapeutic efficacy of liver-specific drugs while minimizing off-target toxicity. The acetylation of the galactose in this compound may serve as a prodrug-like feature, potentially influencing its biodistribution and cellular uptake dynamics before enzymatic deacetylation.
Utility as a Linker Component in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. nih.govresearchgate.net A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. This compound is identified as a PEG-based PROTAC linker, indicating its utility in the synthesis of these targeted protein degraders. chemicalbook.commedchemexpress.commedkoo.com
Engineering the Linker Length and Flexibility for Ternary Complex Formation
The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for efficient protein degradation. nih.govnih.gov The linker plays a critical role in this process by bridging the two proteins and orienting them favorably for ubiquitination. The length and flexibility of the linker are key parameters that must be optimized for each specific target and E3 ligase pair. nih.gov
The PEG5 component of this compound provides a flexible chain of a defined length. The flexibility of PEG linkers can accommodate various protein topographies and allow for the necessary conformational adjustments required for stable ternary complex formation. However, excessive flexibility can also be detrimental, leading to a higher entropic penalty upon binding. The optimal linker length is a balance between being long enough to span the distance between the two protein binding sites and short enough to minimize unproductive binding modes.
The table below illustrates the general impact of PEG linker length on PROTAC efficacy, based on findings from studies on various PROTACs.
| Linker Length | General Impact on PROTAC Efficacy |
| Short (e.g., < 4 PEG units) | May be too short for ternary complex formation, leading to reduced degradation. |
| Optimal (e.g., 4-8 PEG units) | Often allows for stable and productive ternary complex formation, resulting in potent degradation. |
| Long (e.g., > 8 PEG units) | Can lead to increased flexibility and potentially less favorable ternary complex conformations, which may decrease degradation efficacy. |
This table represents generalized findings from the field of PROTAC research and is not specific to this compound.
Influence on Target Protein Degradation Efficacy and Specificity (Focus on linker properties)
The galactose moiety could potentially be used to target the PROTAC to specific cell types, such as hepatocytes, thereby increasing the local concentration of the degrader and enhancing its efficacy while reducing systemic exposure. The acetyl groups would likely need to be removed for receptor binding, which could be a factor in the PROTAC's mechanism of action.
The chemical nature of the linker also affects metabolic stability. While PEG linkers are generally considered biocompatible, their ether bonds can be subject to metabolism. The propargyl group, once reacted to form a triazole via click chemistry, provides a stable and rigid linkage that is resistant to metabolic degradation.
The table below summarizes the potential influence of the different components of this compound on PROTAC properties.
| Component | Potential Influence on PROTAC Properties |
| Propargyl Group | Forms a stable triazole linkage via click chemistry, contributing to the overall stability of the PROTAC molecule. |
| PEG5 Linker | Enhances aqueous solubility, provides flexibility for ternary complex formation, and can influence pharmacokinetic properties. |
| tetra-Ac-beta-D-galactose | May act as a targeting moiety for the asialoglycoprotein receptor after deacetylation, potentially enabling cell-specific protein degradation. The acetyl groups could serve as a prodrug feature. |
This table is based on the known functions of the individual components and general principles of PROTAC design.
Integration in Functional Materials Science and Polymer Chemistry
Synthesis of Functionalized Polymeric Architectures via Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry, is the primary method for integrating Propargyl-PEG5-tetra-Ac-beta-D-galactose into complex polymer structures. cd-bioparticles.net This reaction's high efficiency, mild conditions, and orthogonality to most other functional groups ensure that the polyester (B1180765) or other polymer backbones remain intact during functionalization. nih.gov This approach allows for the creation of well-defined glycopolymers with controlled graft density and architecture. nih.govmdpi.com
This compound is an ideal reagent for synthesizing graft copolymers and decorating dendrimers with carbohydrate units. In graft copolymer synthesis, a polymer backbone containing pendent azide (B81097) groups is reacted with the propargyl-functionalized galactose derivative. This "grafting-onto" method allows for the creation of amphiphilic graft copolymers, where a hydrophobic polymer backbone can be rendered more hydrophilic and bioactive by the attachment of the PEG-galactose side chains. nih.gov
In dendrimer synthesis, a convergent approach is often employed where the this compound is "clicked" onto the periphery of a multivalent, azide-terminated dendritic core. rsc.orgresearchgate.net This methodology has been successfully used to create a variety of glycodendrimers with precise numbers of terminal galactose units, ranging from 6 to over 24 per molecule. rsc.orgresearchgate.netnih.gov The resulting structures are highly monodisperse and symmetrical, which is crucial for applications requiring specific multivalent interactions. rsc.orgresearchgate.netresearchgate.net The PEG spacer ensures that the galactose residues are projected away from the dendritic core, enhancing their accessibility for biological interactions. Subsequent deacetylation of the sugar hydroxyl groups yields the final water-soluble, bioactive glycodendrimer.
Table 1: Examples of Glycoconjugate Architectures Synthesized via Click Chemistry This table presents findings from analogous systems to illustrate the application.
| Polymeric Architecture | Core/Backbone Material | Glycoconjugate Moiety | Key Findings | References |
|---|---|---|---|---|
| Glycodendrimer | Porphyrin Core | β-D-glucopyranose | Successful synthesis of dendrimers with 8, 12, 16, and 24 sugar units confirmed by NMR and MALDI-TOF MS. | nih.govacs.orgresearchgate.net |
| Glycodendrimer/Glycodentromer | Polyester Dendritic Cores | D-galactose | Expeditious synthesis of novel glycodendrimers and dentromers with 6 to 27 peripheral galactose units; high monodispersity confirmed by GPC. | rsc.orgresearchgate.net |
| Graft Copolymer | Aliphatic Polyester | PEG / Oligopeptides | "Click" reaction conditions were mild and compatible with the polyester backbone, allowing for tunable graft density. | nih.gov |
The incorporation of this compound is a key strategy for designing stimulus-responsive, or "smart," hydrogels and nanomaterials. mdpi.com These materials can change their properties, such as swelling, degradation, or drug release, in response to specific biological cues. nih.govnih.gov By clicking the galactose derivative into an azide-functionalized polymer network, hydrogels can be engineered to respond to the presence of specific galactose-binding proteins (lectins). nih.gov
For instance, a hydrogel functionalized with deprotected galactose units can exhibit increased swelling or degradation upon binding to a target lectin, triggering the release of an encapsulated therapeutic agent. This approach is highly valuable for creating targeted drug delivery systems. Similarly, functionalizing nanomaterials like polymeric nanogels or liposomes with this molecule can create targeted delivery vehicles. nih.govmdpi.com After deacetylation, the terminal galactose serves as a homing device, directing the nanoparticle to cells that express asialoglycoprotein receptors (ASGPRs), such as hepatocytes. ysnamgroup.comnih.gov This specific interaction enhances cellular uptake and allows for the targeted delivery of therapeutic or imaging agents to the liver. kaist.ac.kr
Table 2: Research Findings on Galactose-Functionalized Materials This table presents findings from analogous systems to illustrate the application.
| Material Type | Functionalization Strategy | Stimulus / Target | Observed Response / Application | References |
|---|---|---|---|---|
| Nanogels | Copolymerization with a galactose-based monomer. | Cancer cell receptors (Galectin-3) | Nanogels showed affinity for receptors expressed in cancer cells, proposing their use for targeted drug delivery. | nih.gov |
| Hydrogel Sealant | Modular design with pH and enzyme-responsive elements. | pH change, enzymes | Reliable detection of gastrointestinal leaks by triggering a readout via ultrasound imaging. | ethz.ch |
| PLGA Microparticles | Surface functionalization with PEG. | Inflamed intestinal mucosa | PEG-functionalized microparticles showed significantly increased translocation and deposition in inflamed mucosa compared to healthy tissue. | nih.gov |
Surface Modification for Biointerfaces and Biosensors
Immobilizing bioactive molecules onto material surfaces is critical for creating advanced biointerfaces and diagnostic tools. The propargyl group of this compound makes it an exceptional candidate for surface modification via CuAAC, allowing for the stable, covalent attachment of protected galactose moieties onto azide-activated surfaces like glass, silicon, or gold. cd-bioparticles.net
A primary application of this surface modification is in tissue engineering and cell biology, particularly for creating substrates that promote the adhesion and function of specific cell types. nih.gov Hepatocytes, the primary cells of the liver, express a high density of asialoglycoprotein receptors that specifically recognize and bind to terminal galactose residues. kaist.ac.krnih.gov
By clicking this compound onto a tissue culture substrate (e.g., polystyrene or biodegradable PLGA films) and subsequently removing the acetyl protecting groups, a surface that mimics the natural extracellular matrix for hepatocytes can be created. ysnamgroup.comnih.gov Research has consistently shown that surfaces functionalized with galactose moieties significantly enhance hepatocyte attachment, viability, and differentiated function, such as albumin secretion, compared to unmodified surfaces. nih.govkaist.ac.krnih.gov The PEG spacer plays a crucial role by preventing non-specific protein adsorption and presenting the galactose ligands in a sterically accessible manner for optimal receptor binding. ysnamgroup.com
Table 3: Research Findings on Galactose-Modified Surfaces for Cell Culture This table presents findings from analogous systems to illustrate the application.
| Substrate Material | Cell Type | Key Findings | References |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) films | Hepatocytes | Increasing galactose concentration on the film surface increased initial attachment and cell viability. Albumin secretion was enhanced. | ysnamgroup.comnih.govkaist.ac.kr |
| Polystyrene-based polyHIPE scaffolds | Primary rat hepatocytes | Galactose-functionalized scaffolds greatly enhanced cellular albumin synthesis during the initial adhesion period, indicating selective cell interaction. | nih.gov |
| Polystyrene microfibers | Human hepatocytes | Cells immobilized on surfaces modified with cell-penetrating peptides showed normal production of urea (B33335) and albumin. | nih.gov |
The specific interaction between carbohydrates and proteins is the foundation for developing highly sensitive and selective biosensors. nih.gov this compound can be used to construct the recognition layer of such sensors. By immobilizing the molecule onto the surface of a transducer—such as a Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) sensor chip—platforms capable of detecting galactose-binding proteins or pathogens can be fabricated. nih.gov
In a typical setup, the sensor surface is first functionalized with azide groups, followed by the "clicking" of this compound. After deprotection, the surface presents a dense layer of galactose residues ready to bind to specific analytes. This approach can be used to detect bacterial toxins, viral particles (e.g., influenza), or specific biomarkers for diseases that involve altered glycan recognition. The multivalent presentation of galactose on the surface can significantly amplify the binding signal, leading to very low detection limits. nih.gov
Advanced Analytical Characterization Techniques for Research Applications
Spectroscopic Analysis for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and detailed structure of complex molecules like Propargyl-PEG5-tetra-Ac-beta-D-galactose.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the three key components: the propargyl group, the PEG linker, and the acetylated galactose moiety.
In ¹H NMR, specific proton signals are expected to appear in distinct regions of the spectrum. The terminal alkyne proton of the propargyl group typically resonates around 2.4-2.5 ppm, while the adjacent methylene (B1212753) protons show a signal near 4.2 ppm. mdpi.com The repeating ethylene (B1197577) glycol units of the PEG5 linker produce a characteristic, intense signal in the 3.5-3.7 ppm range. The protons of the acetylated galactose ring appear between 3.8 and 5.5 ppm, with the anomeric proton (H-1) being the most downfield-shifted proton of the sugar ring. The methyl protons of the four acetate-protecting groups will yield sharp singlets between 1.9 and 2.2 ppm. researchgate.netchemicalbook.com Comparing the integration values of these distinct signals allows for the verification of the ratio of the different structural units. mdpi.com
¹³C NMR provides complementary information. Key resonances include those for the alkyne carbons of the propargyl group (~75-80 ppm), the carbons of the PEG linker (~70 ppm), the carbonyl carbons of the acetate (B1210297) groups (~170 ppm), and the methyl carbons of the acetates (~20-21 ppm). chemicalbook.com The carbon signals of the galactose ring provide a unique fingerprint for the sugar moiety. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecule's complete structure. The anomeric configuration (β) is confirmed by the coupling constant of the anomeric proton in the ¹H NMR spectrum. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Propargyl | Terminal Alkyne (CH) | ~2.4-2.5 | mdpi.com |
| Propargyl | Methylene (CH₂) | ~4.2 | mdpi.com |
| Propargyl | Alkyne Carbons (C≡C) | ~75-80 | N/A |
| PEG5 | Methylene (OCH₂CH₂) | 3.5-3.7 | N/A |
| PEG5 | Carbons (OCH₂CH₂) | ~70 | N/A |
| tetra-Ac-beta-D-galactose | Ring Protons (H-1 to H-6) | 3.8-5.5 | researchgate.net |
| tetra-Ac-beta-D-galactose | Ring Carbons (C-1 to C-6) | 60-100 | chemicalbook.com |
| Acetyl Groups | Methyl Protons (CH₃) | 1.9-2.2 | researchgate.net |
| Acetyl Groups | Carbonyl Carbons (C=O) | ~170 | chemicalbook.com |
Advanced Mass Spectrometry for Molecular Weight and Purity Confirmation of Complex Conjugates
Advanced mass spectrometry (MS) techniques are crucial for verifying the molecular weight and assessing the purity of this compound and its subsequent conjugates. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. walshmedicalmedia.com
For the parent molecule, high-resolution MS provides an accurate mass measurement, which can be compared to the theoretical exact mass to confirm its elemental composition. The analysis of PEGylated molecules by MS can be challenging due to the potential for polydispersity in the PEG chain; however, for a discrete PEG5 linker, a single, well-defined molecular ion peak is expected. enovatia.com The mass spectrum will typically show adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺).
When the propargyl-functionalized molecule is conjugated to an azide-containing biomolecule (e.g., a peptide or protein) via click chemistry, MS is used to confirm the success of the reaction. The mass of the resulting conjugate will be the sum of the masses of the two reactants. The analysis of large, PEGylated bioconjugates often requires specialized MS approaches to handle the complexity of the spectra, which can be complicated by multiple charge states in ESI-MS. sciex.comspringernature.com Deconvolution algorithms are used to process the raw data and determine the zero-charge mass of the intact conjugate. enovatia.com Tandem MS (MS/MS) can be used to sequence conjugated peptides and confirm the site of modification. springernature.com
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value/Observation | Reference |
|---|---|---|---|
| Molecular Formula | C₃₂H₅₀O₁₆ | N/A | N/A |
| Molecular Weight | Mass of the most abundant isotopes | ~714.7 g/mol | N/A |
| Exact Mass | Monoisotopic mass | ~714.3099 g/mol | N/A |
| ESI-MS Observation | Expected ion adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | researchgate.net |
Chromatographic and Electrophoretic Methods for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for purifying it from starting materials and reaction byproducts. High-Performance Liquid Chromatography (HPLC) is the most common technique used.
Reversed-phase HPLC (RP-HPLC) is effective for separating the relatively nonpolar, fully protected compound from more polar impurities. A C8 or C18 column is typically used with a gradient of water and an organic solvent like acetonitrile. chromatographyonline.com Detection can be challenging as the molecule lacks a strong UV chromophore. chromatographyonline.com Therefore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are highly suitable, as they can detect any non-volatile analyte. chromatographyonline.comthermofisher.com
Size-Exclusion Chromatography (SEC) can also be employed, particularly for analyzing conjugates. researchgate.net SEC separates molecules based on their hydrodynamic volume, making it useful for separating a high-molecular-weight PEGylated protein from the unreacted, low-molecular-weight PEG-galactose linker. thermofisher.comresearchgate.net Two-dimensional LC (2D-LC), which might combine SEC in the first dimension and RP-HPLC in the second, can provide a powerful method for the comprehensive analysis of complex reaction mixtures. chromatographyonline.comthermofisher.com These methods are critical for ensuring that the final product used in research applications is of high purity and free from contaminants that could interfere with subsequent experiments.
Biophysical Characterization of Molecular Interactions
After conjugation to a biomolecule, the galactose moiety of the compound is typically deprotected to allow for interaction with carbohydrate-binding proteins (lectins). Biophysical techniques are then used to quantify these interactions.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. glycopedia.eu It directly measures the heat released or absorbed during the binding event between a ligand and a macromolecule. nih.gov In a typical experiment, a solution of a galactose-binding protein (lectin) would be titrated with a solution of the deprotected galactose-PEG conjugate. glycopedia.eunih.gov
The resulting data provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (dissociation constant, Kₑ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). glycopedia.eu This information is crucial for understanding the forces driving the binding event. For example, the interaction between D-galactose and the lectin LecA has been characterized by ITC, providing a reference for studies with more complex galactose-containing ligands. researchgate.net The PEG linker itself is generally considered to be biochemically inert and should not contribute significantly to the binding thermodynamics.
Table 3: Typical Thermodynamic Parameters Obtainable from ITC for Galactose-Lectin Interactions
| Parameter | Symbol | Description | Typical Range for Galactose-Lectin | Reference |
|---|---|---|---|---|
| Dissociation Constant | Kₑ | Measure of binding affinity (lower is stronger) | µM to mM | researchgate.netnih.gov |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding | -5 to -15 kcal/mol | nih.gov |
| Entropy Change | TΔS | Change in the system's disorder upon binding | Favorable or Unfavorable | nih.gov |
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to study the kinetics of molecular interactions. dtu.dknih.gov For analyzing the binding of a conjugate derived from this compound, the galactose-binding protein (lectin) is typically immobilized on the surface of an SPR sensor chip. nih.gov A solution containing the galactose-PEG conjugate is then flowed over the surface.
The binding of the conjugate to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in resonance units (RU). The resulting sensorgram shows the association of the analyte as it flows over the surface and its dissociation as a buffer washes it away. By fitting this data to a binding model, the kinetic rate constants for association (kₐ) and dissociation (kₑ) can be determined. The equilibrium dissociation constant (Kₑ), a measure of affinity, can then be calculated as the ratio of kₑ/kₐ. uci.edu SPR is highly sensitive and can quantify interactions, even those with low affinity, which are common for carbohydrate-protein binding. nih.govuci.edu
Table 4: Typical Kinetic and Affinity Data from SPR for Galactose-Lectin Interactions
| Parameter | Symbol | Description | Typical Range for Galactose-Lectin | Reference |
|---|---|---|---|---|
| Association Rate Constant | kₐ | Rate of complex formation | 10³ - 10⁵ M⁻¹s⁻¹ | uci.edu |
| Dissociation Rate Constant | kₑ | Rate of complex decay | 10⁻¹ - 10⁻³ s⁻¹ | uci.edu |
Compound Name Table
| Compound Name |
|---|
| This compound |
| Propargyl bromide |
| Acetonitrile |
| D-galactose |
| Lectin |
Future Perspectives and Emerging Research Directions
High-Throughput Synthesis and Screening of Novel Glycoconjugates
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of massive compound libraries. nih.govrsc.org Propargyl-PEG5-tetra-Ac-beta-D-galactose is an ideal starting scaffold for the high-throughput synthesis of diverse glycoconjugate libraries. Its terminal propargyl group allows for the rapid and efficient attachment of a vast array of azide-functionalized molecules—such as fluorescent dyes, biotin (B1667282) tags, small molecule inhibitors, or peptides—using automated, miniaturized CuAAC reactions in microtiter plates. rsc.org
A typical workflow would involve:
Library Synthesis: An array of azide-containing building blocks is dispensed into a multi-well plate.
Scaffold Addition: A solution of this compound and the CuAAC catalyst system is added to each well.
In Situ Reaction: The click reaction proceeds rapidly to form a library of unique glycoconjugates, each with a common galactose-PEG core but a different functional headgroup.
High-Throughput Screening: The resulting unpurified library can be directly screened for biological activity, such as binding to specific lectins (galactose-binding proteins), inhibition of galactosidases (after deprotection), or cellular uptake by asialoglycoprotein receptors on hepatocytes.
This approach dramatically accelerates the discovery of novel probes and potential therapeutic leads by exploring a wide chemical space around a defined glycan structure.
| Component | Description | Potential Application in HTS |
| This compound | Core scaffold providing the glycan targeting moiety and conjugation handle. | Serves as the constant structural element in a diverse compound library. |
| Azide-Functionalized Fluorophores | A library of various dyes with different emission spectra. | Screening for optimal probes for multi-color cellular imaging and flow cytometry. |
| Azide-Tagged Peptides | A library of peptides with randomized or specific sequences. | Identifying novel peptide-glycan ligands with high affinity for specific cell surface receptors. |
| Azide-Modified Small Molecules | A library of known bioactive compounds or fragments. | Discovering synergistic targeting effects or developing novel targeted drug-delivery systems. |
This table illustrates a conceptual framework for the high-throughput synthesis and screening of glycoconjugates derived from this compound.
Rational Design Principles for Next-Generation Targeted Probes and Research Tools
The effectiveness of a molecular probe depends on the intelligent design and integration of its functional components. This compound exemplifies a rationally designed structure, where each part plays a distinct and crucial role in its function as a precursor for targeted probes.
The Targeting Moiety (beta-D-galactose): Upon deacetylation, the exposed galactose residue can be recognized by specific biological receptors, most notably the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes. This intrinsic targeting capability is fundamental to its use in liver-specific applications. Future designs could involve substituting galactose with other sugars (e.g., mannose, fucose, or sialic acid) to redirect the probe to different cell types that express corresponding lectins.
The Spacer (PEG5): The five-unit polyethylene (B3416737) glycol chain is critical. It enhances aqueous solubility and biocompatibility. axispharm.com Furthermore, it acts as a flexible spacer, physically separating the targeting sugar from the conjugated payload. This separation minimizes the risk of steric hindrance, ensuring that both the galactose can bind to its receptor and the payload (e.g., a fluorophore) can function optimally. Research into "PEG-fluorochrome shielding" has shown that PEGylation can reduce non-specific interactions of attached dyes with proteins and cells, thereby lowering background signal and improving probe specificity. nih.gov
The Conjugation Handle (Propargyl): The terminal alkyne provides a specific and reliable point of attachment via click chemistry. broadpharm.com Future rational design may incorporate cleavable linkers between the PEG chain and the propargyl group. nih.gov Such linkers, which can be broken by specific stimuli (e.g., pH, enzymes, light), would allow for the release of a conjugated cargo inside a target cell or enable easier analysis of the protein-probe conjugate by mass spectrometry. nih.gov
| Design Principle | Component Modified | Objective | Example of Next-Generation Probe |
| Re-tasking Target Specificity | beta-D-galactose | Target different cell types (e.g., macrophages) | Propargyl-PEG5-tetra-Ac-beta-D-mannose |
| Improving Signal-to-Noise Ratio | PEG5 Linker | Reduce nonspecific binding and self-quenching | Longer PEG chain (e.g., PEG12) for enhanced shielding nih.gov |
| Enabling Stimuli-Responsive Action | Linker Chemistry | Controlled release of cargo or analytical tag | Introduction of a disulfide or ester-based cleavable linker nih.gov |
| Facilitating Catalyst-Free Ligation | Propargyl Group | Application in sensitive live-cell or in-vivo models | Modification of the alkyne to a strained cyclooctyne (B158145) for SPAAC |
This table outlines rational design principles for evolving this compound into more advanced molecular probes.
Integration with Synthetic Biology and Self-Assembly Systems for Advanced Biomaterials
Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area within this field is the creation of self-assembling biomaterials with programmed functionalities. mdpi.com this compound is an excellent building block for programming self-assembly through a "bottom-up" approach.
By conjugating this molecule to other synthetic or biological polymers, researchers can create amphiphilic macromolecules that spontaneously self-assemble in aqueous environments. researchgate.net For example:
Glyco-micelles and Nanoparticles: Clicking this compound onto a hydrophobic polymer backbone would create an amphiphilic graft copolymer. This polymer would self-assemble into nanoparticles with a hydrophobic core (for encapsulating drugs) and a hydrophilic, galactose-decorated shell for targeted delivery. researchgate.net
Functionalized Hydrogels: Hydrogels are water-swollen polymer networks with wide applications in tissue engineering and drug delivery. nih.govnih.gov this compound can be used to functionalize hydrogel precursors. When the hydrogel is formed, the galactose units decorate the polymer strands, creating a bioactive scaffold that can promote cell adhesion or be used for affinity-based purification. Recent work has shown the formation of robust double-network hydrogels by combining self-assembling peptides with covalent cross-linking via PEG linkers, a strategy where this molecule could be readily integrated. nih.govnih.gov
Engineered Biological Scaffolds: In synthetic biology, proteins and even DNA can be engineered to serve as scaffolds. By introducing non-canonical amino acids containing an azide (B81097) group into a protein sequence, this compound can be precisely attached to defined locations on the protein surface. This could be used to create "glyco-enzymes" with altered stability or to assemble protein-based nanomaterials with a defined surface glycan pattern.
These self-assembling systems represent a significant leap from single-molecule probes to complex, functional materials capable of interacting with biological systems in a sophisticated, pre-programmed manner. mdpi.com
Q & A
Q. How can this compound be applied in targeted drug delivery systems?
- Methodological Answer : The compound’s galactose moiety enables lectin-mediated targeting (e.g., asialoglycoprotein receptors on hepatocytes). Conjugate with drug-loaded nanoparticles via click chemistry and validate targeting efficiency using:
- Flow cytometry (competitive inhibition with free galactose).
- In vivo imaging (e.g., near-infrared DBCO probes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
